molecular formula C11H13N3 B2626417 [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1511508-01-2

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B2626417
CAS No.: 1511508-01-2
M. Wt: 187.246
InChI Key: MMMVKQIKQFOGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine (CAS 1020718-05-1) is a high-purity chemical compound supplied for research and further manufacturing applications. This specialty chemical features a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Its structure incorporates a pyrazole core substituted with a 3-methylphenyl group and a primary methanamine functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research . The primary amine group serves as a versatile handle for further synthetic modification, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies and library synthesis. This compound is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind . Researchers can utilize this building block in the exploration of novel biologically active molecules, particularly in the synthesis of compounds targeting various enzymes and receptors where the pyrazole motif is prevalent. Proper handling procedures should be observed, and the material must be stored sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-2-4-9(5-8)11-10(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVKQIKQFOGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 3-methylphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name (CAS No.) Substituents (Pyrazole Positions) Molecular Weight Key Features
[5-(3-Methylphenyl)-1H-pyrazol-4-yl]methanamine 5-(3-methylphenyl), 4-(CH₂NH₂) 201.27 (calc.) Primary amine; moderate lipophilicity; potential for hydrogen bonding
N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine (400756-89-0) 4-(CH₂NHCH₃) 215.30 Secondary amine; increased lipophilicity; enhanced metabolic stability
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (1823875-42-8) 1-CH₃, 5-CF₃, 4-(CH₂NH₂) 169.22 Trifluoromethyl group enhances electron-withdrawing effects; higher stability
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine (1432681-34-9) 3-C₂H₅, 5-OCH₃, 4-(CH₂NH₂) 169.22 Methoxy group improves solubility; ethyl group increases steric bulk
5-Phenyl-1H-pyrazole-3-methanamine (936940-08-8) 5-phenyl, 3-(CH₂NH₂) 173.22 Phenyl group enhances π-π stacking; positional isomer of target compound

Physicochemical Properties

  • Lipophilicity :

    • The primary amine in this compound reduces lipophilicity compared to its N-methyl analog (215.30 Da), which has higher membrane permeability .
    • The trifluoromethyl group in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine increases hydrophobicity and metabolic resistance due to strong electron-withdrawing effects .
  • Solubility :

    • Methoxy-substituted analogs (e.g., 5-OCH₃ in ) exhibit improved aqueous solubility compared to alkyl or aryl substituents .

Key Research Findings

Substituent Position Matters : Positional isomerism (e.g., 3- vs. 4-methanamine) significantly impacts receptor interactions. For example, 5-phenyl-3-methanamine () may exhibit different binding modes compared to the target compound .

Electron-Withdrawing Groups Enhance Stability : The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism .

Secondary Amines Improve Metabolic Stability : N-methylation () reduces first-pass metabolism, a common strategy in prodrug design .

Biological Activity

[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a pyrazole ring substituted with a 3-methylphenyl group and a methanamine moiety, contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in diverse biological effects. The specific mechanism may vary depending on the target and the biological context in which the compound is studied .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth likely stems from its interference with essential bacterial enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting it could be beneficial for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response .

Anticancer Properties

Several studies have reported the anticancer activity of pyrazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

Bacterial StrainMIC (µg/mL)
MSSA0.5
MRSA1.0
E. coli2.0

Study 2: Anti-inflammatory Mechanism

In another investigation, this compound was tested for its effects on LPS-induced inflammation in BV-2 microglial cells. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20050
IL-615030

Study 3: Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. The compound exhibited IC50 values indicating potent anticancer activity across different cell lines.

Cell LineIC50 (µM)
MCF-712.5
A54926.0
HeLa15.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine, and how are intermediates purified?

  • Methodology : The compound is synthesized via cyclocondensation of precursors like acetoacetate derivatives with substituted phenylhydrazines, followed by hydrolysis to yield the methanamine moiety . Key steps include:

  • Cyclocondensation : Ethyl acetoacetate reacts with 3-methylphenylhydrazine under reflux in ethanol to form the pyrazole core.
  • Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH) converts ester intermediates to carboxylic acids or amines .
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or chromatography (silica gel, eluent: ethyl acetate/hexane) ensure high purity (>95%) .

Q. How is this compound characterized structurally and chemically?

  • Analytical Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, the pyrazole C-H protons appear as singlets at δ 7.2–7.8 ppm, while the methanamine NH2_2 group resonates at δ 2.5–3.0 ppm .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ at m/z 214.1215 for C11_{11}H13_{13}N3_3) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX) resolves bond angles and confirms stereochemistry .

Q. What preliminary biological screening data exist for this compound?

  • Pharmacological Screening : Derivatives of (1H-pyrazol-4-yl)methanamine show PI3Kγ inhibitory activity (IC50_{50} values <1 μM in enzyme assays), suggesting potential as kinase inhibitors .
  • Antimicrobial Activity : Pyrazole analogs exhibit moderate antibacterial effects (MIC 16–64 μg/mL against S. aureus and E. coli), though structure-activity relationships (SAR) require further study .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized during synthesis?

  • Strategies :

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve yields (>80%) by controlling residence time and temperature .
  • Catalysis : Palladium-catalyzed cross-coupling introduces aryl groups at the pyrazole 3-position without competing substitutions .
  • Computational Modeling : DFT calculations predict regioselectivity in cyclocondensation, guiding solvent and catalyst selection .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in PI3Kγ inhibition (e.g., IC50_{50} variability) may arise from:

  • Stereochemical Purity : Chiral impurities (e.g., from incomplete resolution) can skew results. Use chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess .
  • Assay Conditions : Buffer composition (e.g., ATP concentration) affects inhibition kinetics. Standardize assays using recombinant PI3Kγ and ATP Km values .
    • Statistical Validation : Apply ANOVA to compare biological replicates and identify outliers .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • Docking Studies : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the methanamine NH2_2 and PI3Kγ’s ATP-binding site (Lys833) .
  • SAR Analysis : Methyl substitution at the 3-phenyl position enhances hydrophobic interactions with Val848, improving binding affinity .
    • In Vitro Validation : Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) .

Q. What advanced techniques are used to study its stability and degradation?

  • Accelerated Stability Testing :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • LC-MS/MS : Detect oxidative byproducts (e.g., N-oxide derivatives) and quantify degradation pathways .
    • Reactivity Profiling : Test compatibility with common excipients (e.g., PEG, lactose) to assess formulation stability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, OV/AG/P99 respirators, and full-body suits to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to limit inhalation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to avoid environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.